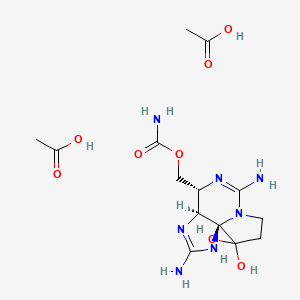
Saxitoxin diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saxitoxin diacetate is a potent neurotoxin that belongs to the group of paralytic shellfish toxins It is naturally produced by certain species of marine dinoflagellates and cyanobacteria The compound is known for its ability to block sodium channels in nerve cells, leading to paralysis and potentially fatal respiratory failure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of saxitoxin diacetate involves multiple steps, starting from simpler organic compounds. The process typically includes the formation of the core structure of saxitoxin, followed by acetylation to produce the diacetate form. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound is challenging due to the complexity of its structure and the need for stringent safety measures. The compound is usually extracted from natural sources, such as shellfish contaminated by toxic algal blooms. Advanced extraction techniques, including liquid-liquid extraction and solid-phase extraction, are employed to isolate and purify the toxin from biological matrices.
Analyse Des Réactions Chimiques
Types of Reactions: Saxitoxin diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions are performed using reagents like alkyl halides or acyl chlorides to replace certain groups within the molecule.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives are often studied for their potential use in medical and industrial applications.
Applications De Recherche Scientifique
Saxitoxin diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of neurotoxicity and ion channel interactions.
Biology: Researchers utilize this compound to investigate the physiological effects of sodium channel blockade on nerve cells and muscle tissues.
Medicine: The compound is explored for its potential therapeutic applications, including the development of novel pain management strategies and treatments for neurological disorders.
Industry: this compound is used in the development of bioassays and diagnostic tools for detecting paralytic shellfish toxins in seafood and environmental samples.
Mécanisme D'action
Saxitoxin diacetate exerts its effects by binding with high affinity to voltage-gated sodium channels on cell membranes. This binding blocks the influx of sodium ions into nerve cells, preventing the generation and propagation of action potentials. As a result, nerve signal transmission is inhibited, leading to muscle paralysis and, in severe cases, respiratory failure. The molecular targets of this compound include specific subtypes of sodium channels, which are critical for its neurotoxic effects.
Comparaison Avec Des Composés Similaires
Saxitoxin diacetate is part of a broader group of neurotoxins known as paralytic shellfish toxins. Similar compounds include:
Neosaxitoxin: Another potent neurotoxin with similar sodium channel-blocking properties.
Gonyautoxins: A group of structurally related toxins that also inhibit sodium channels.
Decarbamoylsaxitoxin: A derivative of saxitoxin with slightly different chemical properties and biological effects.
Compared to these compounds, this compound is unique due to its specific acetylated structure, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable tool for studying the detailed mechanisms of neurotoxicity and developing targeted therapeutic interventions.
Propriétés
Numéro CAS |
220355-66-8 |
|---|---|
Formule moléculaire |
C14H25N7O8 |
Poids moléculaire |
419.39 g/mol |
Nom IUPAC |
acetic acid;(2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methyl carbamate |
InChI |
InChI=1S/C10H17N7O4.2C2H4O2/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6;2*1-2(3)4/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16);2*1H3,(H,3,4) |
Clé InChI |
ATZFJZKIYFVCKU-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N |
Synonymes |
Saxitoxin, Diacetate, Gonyaulax sp.; stx |
Origine du produit |
United States |
Q1: How reliable is the ELISA kit for detecting Saxitoxin diacetate in shellfish samples compared to the traditional mouse bioassay?
A: The research paper highlights that while the ELISA kit demonstrates high sensitivity to Saxitoxin (STX) and excellent recovery rates for this compound (STX-A) from clam meat [], it shows unpredictable cross-reactivity with gonyautoxins (GTXs). This cross-reactivity leads to an underestimation of toxicity in some naturally contaminated shellfish samples. Therefore, while the ELISA kit offers advantages in terms of sensitivity and ease of use, it cannot fully replace the mouse bioassay, which remains the gold standard for screening shellfish samples, particularly for regulatory purposes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















